molecular formula C9H12N2O B13552330 2-(1H-pyrazol-1-yl)cyclohexan-1-one

2-(1H-pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B13552330
M. Wt: 164.20 g/mol
InChI Key: XOXHZVGTMVFYJP-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)cyclohexan-1-one is an organic compound that features a pyrazole ring attached to a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)cyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at nitrogen or carbon positions, while the cyclohexanone moiety participates in nucleophilic additions or condensations.

Nitrogen-Alkylation

Reaction with alkyl halides (e.g., ethyl chloroacetate) substitutes the pyrazole nitrogen, forming derivatives like 3-(1H-pyrazol-1-yl)cyclohexan-1-one acetates . This is achieved under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

ReagentConditionsProductYieldSource
Ethyl chloroacetateK₂CO₃, DMF, 80°CEthyl 2-(1H-pyrazol-1-yl)acetate65–75%

Aromatic Electrophilic Substitution

Bromination at the pyrazole C4 position occurs using bromine in pyridine, yielding 4-bromo-1H-pyrazol-1-yl cyclohexanone derivatives .

Condensation Reactions

The ketone group in cyclohexanone reacts with amines or hydrazines to form Schiff bases or hydrazones.

Hydrazone Formation

Treatment with hydrazine hydrate produces 2-(1H-pyrazol-1-yl)cyclohexan-1-one hydrazones , which cyclize further with thioglycolic acid to form thiazolidinones .

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, refluxHydrazone intermediate80%
Thioglycolic acidH₂SO₄, glacial acetic acid5-thioxo-thiazolidinone derivative60%

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles.

Oxidation

The cyclohexanone carbonyl group resists mild oxidation but can be oxidized to carboxylic acids under strong conditions (e.g., KMnO₄/H₂SO₄) .

Reduction

Sodium borohydride (NaBH₄) reduces the ketone to 2-(1H-pyrazol-1-yl)cyclohexanol in >85% yield .

ReagentConditionsProductYieldSource
NaBH₄Ethanol, 0°CCyclohexanol derivative87%

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces substituents to the pyrazole ring. For example, reaction with 2,6-difluorophenylboronic acid forms 4-(2,6-difluorophenoxy)-pyrazole derivatives .

ReagentConditionsProductYieldSource
2,6-Difluorophenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-Aryloxy-pyrazole derivative70%

Heterocycle Functionalization

The pyrazole ring reacts with isothiocyanates to form hydrazinecarbothioamide derivatives , which cyclize to thiadiazoles under acidic conditions .

ReagentConditionsProductYieldSource
Phenyl isothiocyanatePyridine, refluxHydrazinecarbothioamide intermediate65%
H₂SO₄RT, 2 h1,3,4-Thiadiazole derivative57%

Key Mechanistic Insights

  • Pyrazole Reactivity : The N1 position is nucleophilic, favoring alkylation and azo-coupling .

  • Cyclohexanone Reactivity : The ketone undergoes nucleophilic additions (e.g., with hydrazines) and reductions .

  • Steric Effects : Bulky substituents on the pyrazole ring (e.g., isopropoxy groups) direct electrophiles to specific positions .

This compound’s dual functionality makes it a valuable intermediate in synthesizing bioactive molecules, including antiviral agents and enzyme inhibitors .

Scientific Research Applications

2-(1H-pyrazol-1-yl)cyclohexan-1-one is a chemical compound with applications in scientific research, particularly in chemistry, where it serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions, including oxidation to form corresponding ketones.

While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available within the provided search results, the broader applications of pyrazole derivatives and related compounds in medicinal chemistry and drug development can offer some context.

Pyrazole Derivatives: Broad Applications

  • Drug Synthesis: Pyrazole derivatives are used in the synthesis of biologically active molecules, showing therapeutic potential in pharmaceutical and medicinal chemistry .
  • Antibacterial Activity: Pyrazole derivatives exhibit antibacterial activity, addressing the growing concern of antimicrobial drug resistance . For example, pyrano[2,3-c]pyrazoles have been evaluated for antibacterial potential, with some demonstrating efficacy against Escherichia coli, Bacillus Subtilis, and Pseudomonas aeruginosa .
  • Anticancer Activity: Research indicates that pyrazole biomolecules have anti-inflammatory and anticancer properties . Certain pyrazole derivatives have shown potential against Hep-2 cancer cell lines . Additionally, some compounds have demonstrated the ability to induce autophagy or apoptosis in cancer cell lines .
  • DHODH Inhibition: Certain 2-(3-alkoxy-1H-pyrazol-1-yl)azines have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), which has implications for antiviral activity .

Multicomponent Reactions (MCRs) in Pyrazole Synthesis

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-pyrazol-1-yl)cyclohexan-1-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a pyrazole ring and a cyclohexanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(1H-pyrazol-1-yl)cyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H10N2O\text{C}_9\text{H}_{10}\text{N}_2\text{O}

This structure features a cyclohexanone core with a pyrazole moiety, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit antimicrobial properties . A study highlighted that pyrazole derivatives possess activity against various bacterial strains such as E. coli and Staphylococcus aureus, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .

CompoundActivity AgainstReference
This compoundE. coli, S. aureus
Derivative ABacillus subtilis
Derivative BAspergillus niger

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, compounds containing the pyrazole ring have shown promising results in inhibiting cancer cell proliferation. Specific studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, although detailed quantitative data remains limited .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been evaluated using models such as the cotton pellet-induced granuloma model in rats, where significant reductions in inflammation were observed . The anti-inflammatory mechanism is believed to be linked to the inhibition of cyclooxygenase (COX) enzymes.

Case Studies

Several case studies have investigated the biological activity of related pyrazole compounds:

  • Antileishmanial Activity : A study on trioxolane–pyrazole hybrids reported varying degrees of activity against Leishmania species, with some derivatives showing effective inhibition of promastigote forms .
  • P2Y12 Receptor Antagonism : Novel derivatives have been identified as reversible antagonists of the P2Y12 receptor, demonstrating potential for cardiovascular disease treatment .
  • Structure-Activity Relationship (SAR) : Research has focused on modifying the pyrazole structure to enhance biological activity, particularly in terms of receptor binding and specificity .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-pyrazol-1-ylcyclohexan-1-one

InChI

InChI=1S/C9H12N2O/c12-9-5-2-1-4-8(9)11-7-3-6-10-11/h3,6-8H,1-2,4-5H2

InChI Key

XOXHZVGTMVFYJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2C=CC=N2

Origin of Product

United States

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